molecular formula C5H8NNaO2S3 B12709425 Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate CAS No. 205924-38-5

Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate

Katalognummer: B12709425
CAS-Nummer: 205924-38-5
Molekulargewicht: 233.3 g/mol
InChI-Schlüssel: RQGLAAOEBJORJF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is a chemical compound with the molecular formula C5H8NNaO2S3 and a molecular weight of 233.31 g/mol This compound is known for its unique structure, which includes a dioxidotetrahydrothiophene ring and a carbamodithioate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate typically involves the reaction of 1,1-dioxidotetrahydrothiophene with a suitable carbamodithioate precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt . The reaction conditions, including temperature and solvent choice, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted carbamodithioates, depending on the type of reaction and reagents used .

Wissenschaftliche Forschungsanwendungen

Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate involves its interaction with molecular targets through its reactive functional groups. The dioxidotetrahydrothiophene ring and carbamodithioate group can interact with various biological molecules, leading to potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate specific enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

205924-38-5

Molekularformel

C5H8NNaO2S3

Molekulargewicht

233.3 g/mol

IUPAC-Name

sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate

InChI

InChI=1S/C5H9NO2S3.Na/c7-11(8)2-1-4(3-11)6-5(9)10;/h4H,1-3H2,(H2,6,9,10);/q;+1/p-1

InChI-Schlüssel

RQGLAAOEBJORJF-UHFFFAOYSA-M

Kanonische SMILES

C1CS(=O)(=O)CC1NC(=S)[S-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.